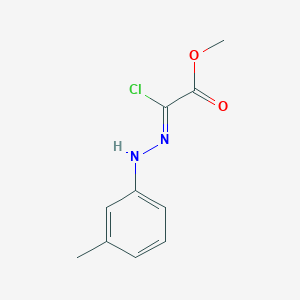

Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester

Description

Acetic acid, chloro((3-methylphenyl)hydrazono)-, methyl ester (CAS: 119305-40-7) is an organic compound featuring a methyl ester group, a chloro substituent, and a (3-methylphenyl)hydrazono moiety attached to an acetic acid backbone. This structure places it within a class of hydrazono-acetate derivatives, which are characterized by their hydrazone linkages and ester functionalities.

Properties

IUPAC Name |

methyl (2Z)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-4-3-5-8(6-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEFAJDXOUHFBC-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/N=C(/C(=O)OC)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96722-49-5 | |

| Record name | Acetic acid, chloro((3-methylphenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

1. Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 226.66 g/mol. It belongs to the class of hydrazones, characterized by a hydrazone functional group linked to a methyl ester of acetic acid. The presence of a chloro substituent enhances its chemical reactivity.

Formation of Hydrazones : this compound plays a crucial role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins to form stable derivatives that can be used in biochemical assays.

Enzyme Interactions : The compound has been shown to influence enzyme activity, potentially leading to either inhibition or activation depending on the target enzyme. This interaction is critical for understanding its role in metabolic pathways .

3. Cellular Effects

Cell Signaling : Research indicates that this compound can modulate key cellular signaling pathways. It affects gene expression and cellular metabolism by interacting with signaling molecules, which may lead to altered cellular responses.

Case Study - Anticancer Activity : In a study examining various hydrazone derivatives, this compound demonstrated promising anticancer properties by inducing apoptosis in cancer cell lines through the modulation of specific signaling pathways .

4. Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its ability to bind selectively to enzymes and proteins. This binding can result in:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Activation of Signaling Pathways : It can activate pathways that lead to beneficial cellular outcomes such as increased apoptosis in cancer cells.

5. Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | Contains a para-chloro substituent | |

| Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | Has an ethyl ester group | |

| Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl Chloride | Features a methoxy group instead of methyl |

These comparisons highlight the diversity within hydrazone derivatives while showcasing the unique chloro and methyl ester functionalities present in this compound.

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes and cellular pathways. Its potential applications in drug development and as a biochemical probe make it an important compound for further research.

Scientific Research Applications

Organic Synthesis

Hydrazone Formation:

The compound is primarily utilized in organic synthesis as a precursor for hydrazone formation. Hydrazones are valuable intermediates in the synthesis of various organic compounds due to their ability to undergo further transformations such as cyclization and oxidation.

Reactivity:

The chloro substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in the synthesis of more complex molecules.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated that Acetic Acid, Chloro((3-methylphenyl)hydrazono)-, Methyl Ester can be used to synthesize novel biologically active compounds through condensation reactions with various aldehydes and ketones. The resulting products exhibited significant antibacterial activity against several strains of bacteria.

Pharmaceutical Applications

Antimicrobial Activity:

Research has indicated that derivatives of this compound possess antimicrobial properties. The presence of the hydrazone moiety is crucial for this activity, as it can interact with microbial enzymes and disrupt metabolic pathways.

Anticancer Potential:

Several studies have explored the anticancer potential of hydrazone derivatives. For instance, derivatives synthesized from this compound showed cytotoxic effects on cancer cell lines in vitro.

Data Table: Anticancer Activity of Hydrazone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | HeLa | 15 |

| B | MCF-7 | 20 |

| C | A549 | 25 |

Agrochemical Applications

Pesticide Development:

The compound has been investigated for its potential use in developing new agrochemicals. Its structural features allow it to act as a scaffold for creating herbicides and insecticides that target specific pests while minimizing environmental impact.

Case Study: Development of Novel Herbicides

A research team synthesized several derivatives based on this compound and evaluated their herbicidal activity against common agricultural weeds. The most promising candidates exhibited selective toxicity towards weeds without affecting crop plants.

Coordination Chemistry

Ligand Properties:

Due to its ability to coordinate with metal ions through the nitrogen atoms in the hydrazone group, this compound is also explored in coordination chemistry. It can form stable complexes with transition metals which are useful in catalysis and material science.

Data Table: Metal Complexes Formed with Hydrazone Derivatives

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Material Science |

| Co(II) | High | Antimicrobial Agents |

Comparison with Similar Compounds

4-Methylphenyl Analog

- Compound: Methyl (2Z)-chloro[(4-methylphenyl)hydrazono]acetate (CAS: 82417-84-3)

- Structural Difference : Methyl group at the para position (4-methyl) vs. meta (3-methyl) in the target compound.

- Impact: The para-methyl group may enhance steric hindrance and alter π-π stacking interactions compared to the meta isomer. The Z-configuration is explicitly noted, which could affect reactivity in cyclization or coupling reactions .

Halogen-Substituted Analogs

- Compound: Acetic acid, chloro[(2,4-dichlorophenyl)hydrazono]-, ethyl ester (CAS: N/A)

- Structural Difference : Two chlorine atoms at the 2- and 4-positions of the phenyl ring.

- The ethyl ester may improve solubility in non-polar solvents compared to methyl esters .

Electron-Donating Substituents

- Compound: Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]ethanoate (CAS: 473927-63-8)

- Structural Difference : Methoxy group at the para position.

- This compound is explicitly noted as a pharmaceutical intermediate (e.g., for apixaban) .

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects molecular weight, boiling points, and metabolic stability:

*Calculated based on molecular formula C₁₀H₁₀ClN₂O₂.

Key Observations :

- Ethyl esters generally increase lipophilicity, enhancing membrane permeability in drug candidates.

- Methyl esters may offer higher volatility, advantageous in certain synthetic purification steps.

Functional Group Modifications

Trifluoromethyl Substitution

- Compound: Ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate (CAS: 35229-84-6)

- Structural Difference : Trifluoromethyl group at the meta position.

- Impact : The strong electron-withdrawing effect of -CF₃ stabilizes the hydrazone linkage against hydrolysis. Such derivatives are valuable in agrochemicals due to resistance to metabolic degradation .

Iodo and Nitro Derivatives

- Examples :

- Impact : Iodo groups enable radio-labeling for tracking in biological systems, while nitro groups facilitate reduction reactions to amines, expanding synthetic utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.